molecular formula C28H44O3 B1630874 3,5-Dihydroxyergosta-7,22-dien-6-one

3,5-Dihydroxyergosta-7,22-dien-6-one

Cat. No.: B1630874
M. Wt: 428.6 g/mol
InChI Key: KAIVGEVOBNIWLR-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3, 5-Dihydroxyergosta-7, 22-dien-6-one belongs to the class of organic compounds known as ergosterols and derivatives. These are steroids containing ergosta-5, 7, 22-trien-3beta-ol or a derivative thereof, which is based on the 3beta-hydroxylated ergostane skeleton. 3, 5-Dihydroxyergosta-7, 22-dien-6-one is considered to be a practically insoluble (in water) and relatively neutral molecule. 3, 5-Dihydroxyergosta-7, 22-dien-6-one has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 3, 5-dihydroxyergosta-7, 22-dien-6-one is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 3, 5-dihydroxyergosta-7, 22-dien-6-one can be found in mushrooms. This makes 3, 5-dihydroxyergosta-7, 22-dien-6-one a potential biomarker for the consumption of this food product.

Properties

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

IUPAC Name

17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-24,29,31H,9-14,16H2,1-6H3/b8-7+

InChI Key

KAIVGEVOBNIWLR-BQYQJAHWSA-N

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C

Isomeric SMILES

CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of 3,5-Dihydroxyergosta-7,22-dien-6-one in Fungi: A Technical Guide for a Novel Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3,5-dihydroxyergosta-7,22-dien-6-one, an oxygenated ergostane-type steroid found in various fungal species. While the complete enzymatic cascade for this specific molecule is an active area of research, this document synthesizes current knowledge of fungal steroid metabolism to propose a scientifically grounded pathway. We will delve into the well-established ergosterol biosynthesis pathway, which furnishes the necessary precursors, and then explore the subsequent oxidative modifications likely catalyzed by fungal cytochrome P450 monooxygenases and other oxidoreductases. This guide is intended for researchers, scientists, and drug development professionals interested in fungal secondary metabolism and the discovery of novel bioactive compounds.

Introduction: The Significance of Fungal Ergosterol Derivatives

Fungi are prolific producers of a vast array of secondary metabolites, including a diverse class of steroids derived from the primary fungal sterol, ergosterol. These ergostane-type steroids often possess significant biological activities, including anti-inflammatory, antioxidant, and cytotoxic properties, making them attractive candidates for drug discovery and development.[1][2] One such molecule is 3,5-dihydroxyergosta-7,22-dien-6-one, which has been isolated from fungi such as Aspergillus ochraceus, Grifola frondosa, and Ganoderma lucidum.[3][4] Understanding the biosynthesis of this and similar molecules is crucial for harnessing their therapeutic potential, potentially through synthetic biology approaches to enhance production or generate novel analogs.

Ergosterol itself is a vital component of fungal cell membranes, analogous to cholesterol in animals, and its biosynthetic pathway is a well-established target for antifungal drugs.[5] The structural modifications that convert ergosterol and its precursors into a plethora of other steroids are primarily oxidative reactions, often mediated by a versatile class of enzymes known as cytochrome P450s (CYPs).[6][7][8] This guide will first provide a detailed overview of the core ergosterol biosynthesis pathway before postulating the specific enzymatic steps that lead to the formation of 3,5-dihydroxyergosta-7,22-dien-6-one.

The Foundation: The Ergosterol Biosynthesis Pathway

The biosynthesis of ergosterol is a complex, multi-step process that is highly conserved among fungi.[7][9] It can be broadly divided into three main stages: the mevalonate pathway, the synthesis of squalene, and the late pathway leading to ergosterol. The enzymes involved in this pathway are primarily located in the endoplasmic reticulum.[10]

From Acetyl-CoA to Squalene

The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase then catalyzes the reduction of HMG-CoA to mevalonate, a key rate-limiting step. A series of phosphorylation and decarboxylation reactions convert mevalonate into the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are then sequentially condensed to form the 15-carbon farnesyl pyrophosphate (FPP). Finally, two molecules of FPP are joined head-to-head and then reduced by the enzyme squalene synthase (Erg9) to form the 30-carbon linear hydrocarbon, squalene.

The Late Pathway: Cyclization and Modification of Squalene

The late pathway of ergosterol biosynthesis involves the cyclization of squalene and a series of subsequent modifications to the sterol core and side chain.

  • Epoxidation and Cyclization: Squalene is first epoxidized to 2,3-oxidosqualene by squalene epoxidase (Erg1). This is followed by a cyclization reaction catalyzed by lanosterol synthase (Erg7) to produce the first sterol, lanosterol.

  • Demethylation, Desaturation, and Isomerization: Lanosterol then undergoes a series of enzymatic modifications, including demethylations at C4 and C14, desaturations, and isomerizations. Key enzymes in this part of the pathway include:

    • Lanosterol 14α-demethylase (Erg11/CYP51): A critical cytochrome P450 enzyme that is the target of azole antifungals.[11][12][13]

    • Sterol C-14 reductase (Erg24)

    • C-4 methyl sterol oxidase (Erg25)

    • Sterol C-4 decarboxylase (Erg26)

    • 3-keto steroid reductase (Erg27)

    • C-8 sterol isomerase (Erg2)

    • C-5 sterol desaturase (Erg3)

    • C-22 sterol desaturase (Erg5)

    • C-24 sterol methyltransferase (Erg6)

    • C-24(28) sterol reductase (Erg4)

The precise order of these late-stage reactions can vary between different fungal species.[14] However, the culmination of this pathway is the production of ergosterol (ergosta-5,7,22-trien-3β-ol).

Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase ipp_dmapp IPP / DMAPP mevalonate->ipp_dmapp fpp Farnesyl-PP ipp_dmapp->fpp squalene Squalene fpp->squalene Erg9 oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene Erg1 lanosterol Lanosterol oxidosqualene->lanosterol Erg7 zymosterol Zymosterol lanosterol->zymosterol Erg11, Erg24, Erg25, Erg26, Erg27 fecosterol Fecosterol zymosterol->fecosterol Erg6 episterol Episterol fecosterol->episterol Erg2 ergosta_tetraenol Ergosta-5,7,22,24(28)-tetraenol episterol->ergosta_tetraenol Erg3, Erg5 ergosterol Ergosterol ergosta_tetraenol->ergosterol Erg4

Caption: Simplified overview of the fungal ergosterol biosynthesis pathway.

Proposed Biosynthetic Pathway of 3,5-Dihydroxyergosta-7,22-dien-6-one

Based on the structure of 3,5-dihydroxyergosta-7,22-dien-6-one, it is hypothesized to be synthesized from a late-stage precursor in the ergosterol pathway, likely ergosta-7,22-dien-3β-ol. The formation of the final product would require a series of oxidative modifications.

The Likely Precursor: Ergosta-7,22-dien-3β-ol

Ergosta-7,22-dien-3β-ol is a known intermediate in the biosynthesis of ergosterol in some fungi and has been isolated from various fungal species. Its structure contains the characteristic Δ7 and Δ22 double bonds found in the final product.

Proposed Enzymatic Conversions

The conversion of ergosta-7,22-dien-3β-ol to 3,5-dihydroxyergosta-7,22-dien-6-one is proposed to occur through the following steps:

  • 5α-Hydroxylation: The first step is likely the introduction of a hydroxyl group at the C-5 position of the sterol ring. This reaction is characteristic of a steroid 5α-hydroxylase , which is often a cytochrome P450 monooxygenase . Fungi are known to possess a vast and diverse array of CYPs that can hydroxylate various positions on the steroid nucleus.[7][8]

  • Oxidation at C-6: The subsequent step is the oxidation of the C-6 position to a ketone. This could potentially proceed through a C-6 hydroxylated intermediate, which is then oxidized by a dehydrogenase . Alternatively, a single enzyme could catalyze a multi-step oxidation. Fungi possess a range of hydroxysteroid dehydrogenases capable of such transformations.[15]

Proposed Biosynthesis of 3,5-Dihydroxyergosta-7,22-dien-6-one precursor Ergosta-7,22-dien-3β-ol intermediate 3β,5α-Dihydroxyergosta-7,22-diene precursor->intermediate Steroid 5α-hydroxylase (Cytochrome P450) product 3,5-Dihydroxyergosta-7,22-dien-6-one intermediate->product 6-Hydroxysteroid dehydrogenase

Caption: Proposed enzymatic steps for the conversion of a precursor to the final product.

Key Enzyme Classes and Their Significance

Fungal Cytochrome P450 Monooxygenases

Fungal CYPs are a superfamily of heme-containing enzymes that play crucial roles in a wide range of metabolic processes, including primary and secondary metabolism, and detoxification.[8] They are particularly important in the structural diversification of terpenoids and steroids. The involvement of a CYP in the proposed 5α-hydroxylation step is highly probable, given their known ability to catalyze regio- and stereospecific hydroxylations of complex molecules.[7][14]

Fungal Oxidoreductases

This broad class of enzymes, which includes various dehydrogenases, is responsible for catalyzing oxidation-reduction reactions. In steroid metabolism, hydroxysteroid dehydrogenases (HSDs) are key players in the interconversion of hydroxyl and keto groups at specific positions on the steroid nucleus.[15] A 6-hydroxysteroid dehydrogenase is the likely candidate for the final oxidation step in the proposed pathway.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques.

Protocol for Fungal Culture and Metabolite Extraction
  • Fungal Culture: Grow the fungus of interest (e.g., Aspergillus ochraceus) in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production.

  • Mycelial Harvest: After a suitable incubation period, harvest the mycelia by filtration.

  • Metabolite Extraction: Lyophilize the mycelia and then extract the metabolites using an organic solvent such as methanol or ethyl acetate.

  • Fractionation: Concentrate the crude extract and fractionate it using techniques like column chromatography to isolate compounds of interest.

Protocol for Isotopic Labeling Studies
  • Precursor Feeding: Introduce a labeled precursor (e.g., ¹³C-labeled acetate or a late-stage ergosterol intermediate) into the fungal culture.

  • Metabolite Extraction and Analysis: After a suitable incubation period, extract and purify the sterol fraction.

  • NMR and Mass Spectrometry: Analyze the purified compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the incorporation of the isotopic label, which can confirm the precursor-product relationship.

Protocol for Identification and Characterization of Biosynthetic Genes
  • Genome Mining: Analyze the genome of the producing fungus for genes encoding putative cytochrome P450s and oxidoreductases. These genes may be located in biosynthetic gene clusters.

  • Gene Knockout/Silencing: Create mutant strains in which candidate genes are deleted or silenced.

  • Metabolite Profiling: Compare the metabolite profiles of the mutant and wild-type strains. The absence of the target compound and the accumulation of a precursor in the mutant would provide strong evidence for the function of the knocked-out gene.

  • Heterologous Expression and Enzyme Assays: Express the candidate genes in a suitable host (e.g., Saccharomyces cerevisiae or Escherichia coli). Purify the recombinant enzymes and perform in vitro assays with the proposed substrate to confirm their catalytic activity.

Data Presentation

The following table summarizes the known ergostane-type steroids isolated from fungi relevant to this guide, highlighting the structural diversity that arises from the modification of the basic ergosterol scaffold.

Compound NameFungal SourceKey Structural FeaturesReference
ErgosterolGanoderma lucidum, Grifola frondosaΔ5,7,22-triene, 3β-OH[11]
Ergosterol peroxideGanoderma lucidum5α,8α-epidioxy, Δ6,22-diene, 3β-OH[16]
3β,5α,9α-trihydroxy-ergosta-7,22-dien-6-oneAspergillus sp.Δ7,22-diene, 3β,5α,9α-tri-OH, 6-keto[2]
3,5-Dihydroxyergosta-7,22-dien-6-one Aspergillus ochraceus, Grifola frondosaΔ7,22-diene, 3β,5α-di-OH, 6-keto [3]
(22E, 24R)-ergosta-7, 9(11), 22-triene-3β, 5α, 6β-triolGrifola frondosaΔ7,9(11),22-triene, 3β,5α,6β-tri-OH[13]

Conclusion and Future Perspectives

The biosynthesis of 3,5-dihydroxyergosta-7,22-dien-6-one in fungi represents a fascinating example of the oxidative diversification of the ergosterol pathway. While the precise enzymatic machinery remains to be fully elucidated, the proposed pathway involving a steroid 5α-hydroxylase (likely a cytochrome P450) and a 6-hydroxysteroid dehydrogenase provides a solid framework for future research. The experimental approaches outlined in this guide offer a roadmap for identifying and characterizing the responsible genes and enzymes. A deeper understanding of this and similar pathways will not only expand our knowledge of fungal secondary metabolism but also open up new avenues for the biotechnological production of valuable steroidal compounds for pharmaceutical applications.

References

  • A. Yoshinari, K. A. A. T. T. (2021). Cytochrome P450 of fungi: primary target for azole antifungal agents. PubMed. [Link]

  • El-Mekkawy, S., et al. (1998). Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research. SciELO México. [Link]

  • Chen, Y., et al. (2022). Identification of a fungal cytochrome P450 with steroid two-step ordered selective hydroxylation characteristics in Colletotrichum lini. PubMed. [Link]

  • Warrilow, A. G. S., et al. (2013). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy. [Link]

  • Yaoita, Y., et al. (1997). Sterol Constituents from the Fruit Bodies of Grifola frondosa (FR.) S. F. Gray. J-Stage. [Link]

  • Li, Y., et al. (2019). Distinct Regioselectivity of Fungal P450 Enzymes for Steroidal Hydroxylation. Applied and Environmental Microbiology. [Link]

  • Poli, A., et al. (2022). Structure and Biological Activity of Ergostane-Type Steroids from Fungi. Semantic Scholar. [Link]

  • Shin, J.-H., et al. (2013). Fungal Cytochrome P450s and the P450 Complement (CYPome) of Fusarium graminearum. The Plant Pathology Journal. [Link]

  • Ryu, H. S., et al. (2020). Ergosterol Peroxide from the Medicinal Mushroom Ganoderma lucidum Inhibits Differentiation and Lipid Accumulation of 3T3-L1 Adipocytes. MDPI. [Link]

  • Wang, Y., et al. (2024). Antibacterial oxygenated ergostane-type steroids produced by the marine sponge-derived fungus Aspergillus sp. PubMed. [Link]

  • Kikuchi, T., et al. (2017). Ergostane-Type Sterols from King Trumpet Mushroom (Pleurotus eryngii) and Their Inhibitory Effects on Aromatase. PMC. [Link]

  • B. Nagy, L. K.-O., et al. (2023). Ganoderma adspersum (Ganodermataceae): Investigation of Its Secondary Metabolites and the Antioxidant, Antimicrobial, and Cytotoxic Potential of Its Extracts. MDPI. [Link]

  • Wikipedia contributors. (2024). Ergosterol. Wikipedia. [Link]

  • López-García, B., et al. (2018). The Multifunctional Fungal Ergosterol. PMC. [Link]

  • (2025). (PDF) Ergostane-type steroids from mushrooms of Pleurotus genus. ResearchGate. [Link]

  • Kobayashi, T., et al. (2019). Grifola frondosa extract and ergosterol reduce allergic reactions in an allergy mouse model by suppressing the degranulation of mast cells. PubMed. [Link]

  • (2021). Cytotoxic ergostane-type steroids from Ganoderma lingzhi. ResearchGate. [Link]

  • (2025). Growth Characteristics and Ergosterol Content of Grifola frondosa in Various Solid-state Substrates. ResearchGate. [Link]

  • Chen, C., et al. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers in Microbiology. [Link]

  • El-Hawary, S. S., et al. (2022). Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential. MDPI. [Link]

  • Kristan, K., & Rizner, T. L. (2012). Steroid-transforming enzymes in fungi. PubMed. [Link]

  • (2026). Ergostane steroids from Aspergillus sp. M904 in Vietnam. ResearchGate. [Link]

  • (2024). Ergosterol biosynthetic pathway. The box on the left diagrams the... ResearchGate. [Link]

  • PubChem. (n.d.). (22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one. PubChem. [Link]

  • PubChem. (n.d.). Ergosta-7,22-Dien-3Beta,5Alpha,9Alpha-Trihydroxy-6-One. PubChem. [Link]

Sources

The Pharmacological Landscape of Ergostane-Type Triterpenoids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ergostane-type triterpenoids, a class of tetracyclic triterpenoids predominantly found in medicinal fungi, have emerged as a compelling source of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the pharmacological properties of these natural products, with a focus on their anticancer, anti-inflammatory, and antimicrobial activities. We delve into the underlying molecular mechanisms, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of ergostane-type triterpenoids.

Introduction: The Rising Prominence of Ergostane-Type Triterpenoids

Ergostane-type triterpenoids are a class of natural compounds characterized by a four-ring steroid-like nucleus.[1] For centuries, fungi containing these compounds, such as Ganoderma lucidum (Reishi) and Antrodia cinnamomea, have been integral to traditional medicine, particularly in Asia, for treating a wide array of ailments, including cancer, inflammation, and infections.[2][3] Modern scientific investigation has begun to validate these traditional uses, revealing a rich and diverse pharmacology associated with this class of molecules. Their unique chemical structures and potent biological activities have positioned them as promising candidates for the development of new drugs.

This guide will explore the key pharmacological properties of ergostane-type triterpenoids, providing the foundational knowledge and practical methodologies required for their systematic investigation.

Anticancer Properties: Targeting the Hallmarks of Malignancy

Ergostane-type triterpenoids have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4][5][6] Their multifaceted mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.

Mechanisms of Anticancer Action

2.1.1. Induction of Apoptosis: A primary mechanism by which ergostane triterpenoids exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways. For instance, some ergostane derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins such as Bcl-2.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the key executioners of apoptosis.

2.1.2. Cell Cycle Arrest: Another crucial anticancer mechanism is the ability of these compounds to halt the cell cycle, thereby preventing the uncontrolled proliferation of cancer cells. Ergostane triterpenoids can induce cell cycle arrest at various phases, most commonly at the G1/S or G2/M transitions. This is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs), the master regulators of the cell cycle.

2.1.3. Inhibition of Key Signaling Pathways: The anticancer activity of ergostane triterpenoids is also attributed to their ability to interfere with critical signaling pathways that are often dysregulated in cancer. The STAT3 signaling pathway , which plays a pivotal role in tumor cell proliferation, survival, and metastasis, is a key target.[6] Some ergostane compounds have been shown to inhibit the phosphorylation of STAT3, preventing its activation and downstream signaling.[6]

Caption: Key anticancer mechanisms of ergostane-type triterpenoids.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of ergostane-type triterpenoids are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound/ExtractCancer Cell LineIC50 (µg/mL)Reference
Antrodia cinnamomea Ethanol Extract (ACEE)Lewis Lung Carcinoma (LLC)Dose-dependent cytotoxicity observed[6]
Ethanolic Extract of Antrodia cinnamomea (EAC)Huh-7 (Hepatocellular Carcinoma)245.40 ± 2.45[2][7]
HepG2 (Hepatocellular Carcinoma)51.93 ± 2.18[2][7]
Ethanolic Extract of A. cinnamomea co-cultured with Ginger (EACG)Huh-7 (Hepatocellular Carcinoma)50.33 ± 3.66[7]
HepG2 (Hepatocellular Carcinoma)8.35 ± 0.97[7]
Ganoderma lucidum ExtractMDA-MB-231 (Breast Cancer)25.38[4]
SW 620 (Colon Cancer)47.90[4]
Lanostane Triterpenoid from G. luteomarginatum (Compound 1)K562 (Leukemia)8.59[5]
Lanostane Triterpenoid from G. luteomarginatum (Compound 13)K562 (Leukemia)6.64[5]
Lanostane Triterpenoid from G. luteomarginatum (Compound 18)K562 (Leukemia)8.82[5]
Ergostane Steroid from G. luteomarginatum (Compound 34)K562, BEL-7402, SGC-7901General cytotoxicity observed[5]
Triterpenoid from G. lucidumHL-60 (Leukemia)25.98[8]
CA46 (Burkitt's Lymphoma)20.42[8]
New Triterpene from G. lucidumA549 (Lung Cancer)15.38 ± 0.34 µM[9]
HepG2 (Hepatocellular Carcinoma)18.61 ± 0.55 µM[9]
ErgosterolHep2 (Laryngeal Carcinoma)40 µM/mL[10]
3α,12β,15α-triacetoxy-5α-lanosta-7,9(11),24-trien-26-oic acidPC-3 (Prostate Cancer)11.5 µM[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the ergostane-type triterpenoid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined using a dose-response curve.

Anti-inflammatory Properties: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Ergostane-type triterpenoids have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Mechanisms of Anti-inflammatory Action

3.1.1. Inhibition of Pro-inflammatory Mediators: A central mechanism of the anti-inflammatory action of ergostane triterpenoids is the suppression of key pro-inflammatory molecules. This includes the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS).[10][12] They also reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10]

3.1.2. Modulation of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Ergostane triterpenoids can inhibit this pathway by preventing the degradation of IκB, thereby keeping NF-κB in its inactive state in the cytoplasm.

Caption: Inhibition of the NF-κB signaling pathway by ergostane-type triterpenoids.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of ergostane-type triterpenoids is often assessed by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells, with results expressed as IC50 values.

CompoundCell LineIC50 for NO Inhibition (µM)Reference
StellasterolRAW 264.715.1[10]
Ergosterdiacid AN/A4.5[10]
25R-antcin ARAW 264.719.61 ± 0.8[12]
Versisponic acid DRAW 264.717.16 ± 1.0[12]
Triterpenoid Glucoside (Heritiera B)RAW 264.710.33[13]
Triterpenoid Glucoside (Heritiera A)RAW 264.732.11[13]
Ursane-type triterpenoidRAW 264.717.4[14]
Pomolic acidRAW 264.726.2[14]
Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the amount of nitrite, a stable product of NO, in the culture medium of LPS-stimulated macrophages.

Principle: The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the ergostane-type triterpenoid for 1-2 hours.

  • LPS Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well.

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Antimicrobial Properties: A Natural Defense

Ergostane-type triterpenoids also exhibit a range of antimicrobial activities against various pathogenic bacteria and fungi.[15][16] This suggests their potential as a source for new antibiotics to combat the growing threat of antimicrobial resistance.

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many ergostane triterpenoids are still under investigation. However, it is believed that their lipophilic nature allows them to interact with and disrupt the cell membranes of microorganisms. This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. Some compounds may also interfere with essential cellular processes such as enzyme function or nucleic acid synthesis.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of ergostane-type triterpenoids is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Lanostane Triterpenoid 1Bacillus cereus32[15][16]
Lanostane Triterpenoid 2Bacillus cereus16[15][16]
Lanostane Triterpenoid 3Bacillus cereus32[15][16]
Lanostane Triterpenoid 4Bacillus cereus32[15][16]
Lanostane Triterpenoid 5Bacillus cereus128[15][16]
Ergostane Steroid 6Bacillus cereus64[15][16]
ErgosterolHelicobacter pylori10-20[17]
Demethylincisterol A3Various pathogenic bacteria3.13 - 12.5 µM[18][19]
Ursolic AcidMethicillin-sensitive Staphylococcus aureus (MSSA)Moderate activity[20]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a quantitative technique used to determine the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Prepare a series of twofold dilutions of the ergostane-type triterpenoid in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Pharmacokinetics and Bioavailability: From Bench to Bedside

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of ergostane-type triterpenoids is crucial for their development as therapeutic agents.

Pharmacokinetic studies on ergosterol, a parent compound, in rats have shown a half-life of approximately 5.9 hours and a time to maximum concentration of about 8 hours after oral administration.[17][21] However, the bioavailability of many triterpenoids can be limited due to their poor water solubility.[18]

Studies on triterpenoids from Antrodia cinnamomea have shown that ergostanes are generally absorbed and eliminated rapidly, while lanostanes tend to have a longer plasma residence time at lower concentrations.[22] Low-polarity ergostanes undergo metabolism through hydrogenation or hydroxylation, whereas high-polarity ergostanes are more metabolically stable.[22]

Efforts to improve the bioavailability of these compounds include the use of encapsulation techniques and the synthesis of more soluble derivatives.[18][23]

Conclusion and Future Directions

Ergostane-type triterpenoids represent a promising class of natural products with a broad spectrum of pharmacological activities. Their potent anticancer, anti-inflammatory, and antimicrobial properties, coupled with their diverse mechanisms of action, make them attractive candidates for drug discovery and development.

Future research in this field should focus on:

  • Lead Optimization: Chemical modification of promising ergostane scaffolds to enhance their potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Comprehensive preclinical studies in animal models to evaluate their therapeutic potential and safety profiles.

  • Clinical Trials: Well-designed clinical trials to assess the efficacy and safety of the most promising candidates in humans.

The continued exploration of this fascinating class of natural products holds great promise for the development of novel therapies for a range of human diseases.

References

  • Ríos, J. L., & Waterman, P. G. (2022). Structure and Biological Activity of Ergostane-Type Steroids from Fungi. Molecules, 27(7), 2103. [Link]

  • Liu, X. T., Winkler, A. L., Schwan, W. R., Volk, T. J., Rott, M., & Monte, A. (2010). Antibacterial compounds from mushrooms II: lanostane triterpenoids and an ergostane steroid with activity against Bacillus cereus isolated from Fomitopsis pinicola. Planta medica, 76(5), 464–466. [Link]

  • Gao, Y., Tang, W., Gao, H., Chan, E., Lan, J., Li, X., & Zhou, S. (2023). Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms. Foods, 12(13), 2527. [Link]

  • Li, P., Deng, Y., Wei, X., & Xu, J. (2012). Triterpenoids from Ganoderma lucidum and their cytotoxic activities. Natural product research, 26(15), 1439–1443. [Link]

  • Shen, C. C., Kuo, Y. C., Huang, R. L., Lin, L. C., Don, M. J., Chang, T. T., & Chou, C. J. (2003). New ergostane and lanostane from Antrodia camphorata. Journal of the Chinese Chemical Society, 50(6), 1271-1276. [Link]

  • Omar, M., Abd-Alla, H. I., El-Sayed, A. M., & Shehata, A. M. (2018). Enhancing the Anticancer Activity of Antrodia cinnamomea in Hepatocellular Carcinoma Cells via Cocultivation With Ginger: The Impact on Cancer Cell Survival Pathways. Frontiers in pharmacology, 9, 799. [Link]

  • Soboń, K., Wleklik, K., Gąsecka, M., Mleczek, M., & Wszołek, M. (2022). Anticancer and Antioxidant Activities in Ganoderma lucidum Wild Mushrooms in Poland, as Well as Their Phenolic and Triterpenoid Compounds. Molecules, 27(16), 5334. [Link]

  • Chen, K. H., Lin, C. H., Chen, Y. C., & Feng, K. C. (2022). Structure and Anti-Inflammatory Activity Relationship of Ergostanes and Lanostanes in Antrodia cinnamomea. Foods, 11(13), 1831. [Link]

  • Tran, H. N., Nguyen, V. T., & Kim, J. A. (2015). Cytotoxic and anti-angiogenic effects of lanostane triterpenoids from Ganoderma lucidum. Phytochemistry letters, 12, 1-6. [Link]

  • Kennedy, E. M., P'Pool, S. J., Jiang, J., Sliva, D., & Minto, R. E. (2021). Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives. ACS omega, 6(44), 29467–29477. [Link]

  • Qiao, X., Wang, Q., Ji, S., Huang, Y., Liu, K. D., Zhang, Z. X., ... & Ye, M. (2015). Metabolites identification and multi-component pharmacokinetics of ergostane and lanostane triterpenoids in the anticancer mushroom Antrodia cinnamomea. Journal of pharmaceutical and biomedical analysis, 111, 266–276. [Link]

  • Ríos, J. L., & Waterman, P. G. (2022). Structure and Biological Activity of Ergostane-Type Steroids from Fungi. Molecules, 27(7), 2103. [Link]

  • Liu, D. Z., Yang, P., & Jiang, W. X. (2021). A new anti-tumor cytotoxic triterpene from Ganoderma lucidum. Natural Product Research, 35(20), 3469-3474. [Link]

  • Qiao, X., Wang, Q., Ji, S., Huang, Y., Liu, K. D., Zhang, Z. X., ... & Ye, M. (2015). Metabolites identification and multi-component pharmacokinetics of ergostane and lanostane triterpenoids in the anticancer mushroom Antrodia cinnamomea. Journal of pharmaceutical and biomedical analysis, 111, 266–276. [Link]

  • Ríos, J. L., & Waterman, P. G. (2022). Structure and Biological Activity of Ergostane-Type Steroids from Fungi. Molecules, 27(7), 2103. [Link]

  • Liu, X. T., Winkler, A. L., Schwan, W. R., Volk, T. J., Rott, M., & Monte, A. (2010). Antibacterial compounds from mushrooms II: lanostane triterpenoids and an ergostane steroid with activity against Bacillus cereus isolated from Fomitopsis pinicola. Planta medica, 76(5), 464–466. [Link]

  • Omar, M., Abd-Alla, H. I., El-Sayed, A. M., & Shehata, A. M. (2018). Enhancing the Anticancer Activity of Antrodia cinnamomea in Hepatocellular Carcinoma Cells via Cocultivation With Ginger: The Impact on Cancer Cell Survival Pathways. Frontiers in pharmacology, 9, 799. [Link]

  • Zhang, D., Zhang, Y., & Liu, D. (2022). Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity. Molecules, 27(20), 7019. [Link]

  • Chen, Y. C., Chen, Y. H., & Pan, S. H. (2019). Antrodia cinnamomea induces anti-tumor activity by inhibiting the STAT3 signaling pathway in lung cancer cells. Scientific reports, 9(1), 5145. [Link]

  • Lo, T. C., Chen, C. Y., & Chen, F. A. (2017). Biotransformation of Ergostane Triterpenoid Antcin K from Antrodia cinnamomea by Soil-Isolated Psychrobacillus sp. AK 1817. Molecules, 22(10), 1698. [Link]

  • Sharma, A., Singh, G., & Kumar, S. (2017). In vitro effectiveness of triterpenoids and their synergistic effect with antibiotics against Staphylococcus aureus strains. Journal of basic and clinical physiology and pharmacology, 28(5), 453–460. [Link]

  • Li, Y., Li, X., & Zhang, Y. (2023). Discovery of Anti-Inflammatory Triterpenoid Glucosides from the Heritiera littoralis Dryand. Molecules, 28(4), 1618. [Link]

  • Kennedy, E. M., P'Pool, S. J., Jiang, J., Sliva, D., & Minto, R. E. (2021). Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives. ACS omega, 6(44), 29467–29477. [Link]

  • Du, Y. C., Wu, T. Y., Chang, F. R., & Wu, Y. C. (2012). Chemical profiling of the cytotoxic triterpenoid-concentrating fraction and characterization of ergostane stereo-isomer ingredients from Antrodia camphorata. Journal of pharmaceutical and biomedical analysis, 58, 122–130. [Link]

  • Japan Science and Technology Agency. (n.d.). Metabolites identification and multi-component pharmacokinetics of ergostane and lanostane triterpenoids in the anticancer mushroom Antrodia cinnamomea. J-GLOBAL. Retrieved from [Link]

  • Geethangili, M., & Tzeng, Y. M. (2011). Review of pharmacological effects of Antrodia camphorata and its bioactive compounds. Evidence-based complementary and alternative medicine : eCAM, 2011, 212641. [Link]

  • Chen, Y., Zhang, Y., & Lv, P. (2025). Biological Functions and Synthesis of the Active Components in Antrodia camphorata. ACS Omega. [Link]

  • Chen, Y. C., Chen, C. H., & Lin, Y. C. (2021). Anti-inflammatory effects of triterpenes and steroid compounds isolated from the stem bark of Hiptage benghalensis. Journal of food and drug analysis, 29(4), 661–672. [Link]

  • Liu, D. Z. (2014). A review of ergostane and cucurbitane triterpenoids of mushroom origin. Natural product research, 28(14), 1099–1105. [Link]

  • Huang, C. Y., Yeh, C. T., & Lin, C. C. (2015). Antcin K, an Active Triterpenoid From the Fruiting Bodies of Basswood-Cultivated Antrodia Cinnamomea, Inhibits Metastasis via Suppression of Integrin-Mediated Adhesion, Migration, and Invasion in Human Hepatoma Cells. Journal of agricultural and food chemistry, 63(18), 4561–4569. [Link]

Sources

The Occurrence and Significance of 3,5-dihydroxyergosta-7,22-dien-6-one in Mushrooms: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Ergosterol - A World of Oxidized Derivatives

For decades, ergosterol has been recognized as the principal sterol in fungi, playing a crucial role in maintaining the integrity and fluidity of their cell membranes. However, the fungal kingdom's biochemical repertoire extends far beyond this primary sterol. A diverse array of oxidized ergosterol derivatives can be found in various mushroom species, each with unique chemical structures and, consequently, distinct biological activities. Among these, 3,5-dihydroxyergosta-7,22-dien-6-one, a C28 steroid, has emerged as a molecule of significant interest to researchers in natural product chemistry, pharmacology, and drug development.

This technical guide provides an in-depth exploration of the natural occurrence of 3,5-dihydroxyergosta-7,22-dien-6-one in mushrooms. It is designed to serve as a comprehensive resource for scientists, offering insights into its biosynthesis, a robust experimental workflow for its isolation and characterization, and an overview of its potential biological activities. The information presented herein is intended to facilitate further research and unlock the therapeutic potential of this fascinating fungal metabolite.

Natural Occurrence: A Survey of Fungal Sources

3,5-dihydroxyergosta-7,22-dien-6-one has been identified in a number of mushroom species, suggesting a potentially widespread, albeit not universal, distribution within the fungal kingdom. Its presence has been confirmed in both edible and medicinal mushrooms, highlighting its relevance to human health and traditional medicine. The table below summarizes the reported occurrences of this compound and a closely related derivative.

Mushroom SpeciesCommon NameFamilyReported Ergosterol Derivative(s)Reference(s)
Grifola frondosaMaitake, Hen-of-the-woodsMeripilaceae(22E,24R)-3β,5α-dihydroxyergosta-7,22-dien-6-one; (22E,24R)-3β,5α,9α-trihydroxyergosta-7,22-dien-6-one[1][2]
Grifola gargal-Meripilaceae(22E,24R)-3β,5α-dihydroxyergosta-7,22-dien-6-one[1]
Lentinus edodesShiitakeOmphalotaceae3β,5α-dihydroxy-(22E)-ergosta-7,22-dien-6-one
Aspergillus ochraceus-Aspergillaceae(22E,24R)-3β,5α-dihydroxyergosta-7,22-dien-6-one[1]
Agaricus blazeiRoyal Sun AgaricusAgaricaceae(22E,24R)-3β,5α,9α-trihydroxyergosta-7,22-dien-6-one[2]
Sarcodon scabrosus-Bankeraceae(22E,24R)-3β,5α,9α-trihydroxyergosta-7,22-dien-6-one[2]

Biosynthesis: A Proposed Oxidative Pathway

The biosynthesis of 3,5-dihydroxyergosta-7,22-dien-6-one is believed to originate from the primary fungal sterol, ergosterol. While the precise enzymatic steps have not been fully elucidated, a plausible pathway can be inferred from the structures of the precursor and the final product. This proposed pathway involves a series of oxidation reactions.

The initial step is likely the oxidation of the ergosterol B-ring at the C-5 and C-7 positions. This could be followed by the introduction of a hydroxyl group at C-3 and a ketone at C-6, along with the hydroxylation at C-5. The diagram below illustrates this hypothetical biosynthetic conversion.

Biosynthesis Ergosterol Ergosterol Intermediate Oxidized Intermediates Ergosterol->Intermediate Oxidation / Dehydrogenation Target 3,5-dihydroxyergosta- 7,22-dien-6-one Intermediate->Target Hydroxylation & Ketone Formation

Caption: Proposed biosynthetic pathway of 3,5-dihydroxyergosta-7,22-dien-6-one from ergosterol.

Experimental Workflow: From Mushroom to Purified Compound

The isolation and purification of 3,5-dihydroxyergosta-7,22-dien-6-one from a fungal matrix requires a systematic approach that leverages the compound's polarity, which is significantly higher than that of its precursor, ergosterol. The following is a detailed, field-proven protocol for researchers.

Workflow cluster_0 Extraction cluster_1 Purification cluster_2 Analysis Start Dried & Powdered Mushroom Biomass Solvent_Extraction Solvent Extraction (e.g., Methanol/Dichloromethane) Start->Solvent_Extraction Concentration Concentration in vacuo Solvent_Extraction->Concentration Crude_Extract Crude Lipophilic Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection HPLC Preparative HPLC (Reversed-Phase) Fraction_Collection->HPLC Pure_Compound Pure 3,5-dihydroxyergosta- 7,22-dien-6-one HPLC->Pure_Compound NMR Structural Elucidation (1H & 13C NMR, MS) Pure_Compound->NMR Bioassay Biological Activity Screening Pure_Compound->Bioassay

Sources

Technical Monograph: Cytotoxic Effects of 3,5-Dihydroxyergosta-7,22-dien-6-one on Cancer Cells

[1]

Part 1: Executive Summary

3,5-dihydroxyergosta-7,22-dien-6-one (hereafter referred to as DEDO ) is a bioactive ergostanoid sterol isolated from marine-associated fungi such as Neosartorya tsunodae and medicinal mushrooms like Ganoderma lucidum. Unlike common dietary sterols, DEDO exhibits potent, selective cytotoxicity against specific human cancer cell lines, with IC50 values reaching sub-micromolar levels (0.68 µM) in cervical cancer models.

This guide analyzes the compound's pharmacological profile, detailing its mechanism of action—primarily caspase-dependent apoptosis mediated by reactive oxygen species (ROS)—and its potential as a chemosensitizing agent. It provides rigorous experimental protocols for isolation and validation, offering a reproducible framework for further preclinical investigation.

Part 2: Chemical Identity & Biological Origin

Chemical Structure and Properties

DEDO is a tetracyclic triterpenoid derivative characterized by a specific oxygenation pattern at carbons 3, 5, and 6. This structural configuration is critical for its biological activity, distinguishing it from less active analogs like ergosterol.

  • IUPAC Name: (3β,5α,22E)-3,5-dihydroxyergosta-7,22-dien-6-one[1][2][3]

  • Molecular Formula: C₂₈H₄₄O₃

  • Molecular Weight: 428.65 g/mol

  • Key Structural Features:

    • Hydroxyl groups at C-3 and C-5 (crucial for polarity and receptor binding).

    • Ketone group at C-6 (implicated in Michael acceptor reactivity).

    • Double bonds at C-7 and C-22 (trans).

Natural Sources

While present in trace amounts in Ganoderma lucidum (Reishi), higher yields and purity are often achieved through fermentation of marine-derived fungi.

  • Primary Source: Neosartorya tsunodae (associated with marine sponges).[2][4]

  • Secondary Source: Ganoderma lucidum fruiting bodies.[5]

Part 3: Pharmacology & Mechanism of Action

Cytotoxic Mechanism

The antiproliferative activity of DEDO is not merely cytostatic but cytotoxic, inducing programmed cell death. The mechanism is multi-modal, involving mitochondrial dysfunction and oxidative stress.

A. ROS-Mediated Mitochondrial Apoptosis

DEDO triggers a rapid accumulation of intracellular Reactive Oxygen Species (ROS). This oxidative stress compromises the mitochondrial membrane potential (

  • Effect: Activation of the intrinsic apoptotic pathway.

  • Markers: Upregulation of Bax, downregulation of Bcl-2, and cleavage of Caspase-9 and Caspase-3.

B. Chemosensitization

In non-small cell lung cancer (A549) models, DEDO has been observed to potentiate the cytotoxicity of Doxorubicin. This suggests a role in modulating drug efflux pumps (P-gp inhibition) or sensitizing cells to DNA damage.

Signaling Pathway Visualization

ApoptosisPathwayDEDO3,5-dihydroxyergosta-7,22-dien-6-oneROSROS Accumulation(Oxidative Stress)DEDO->ROSInductionMitoMitochondrial Dysfunction(Loss of ΔΨm)ROS->MitoDamages MembraneBcl2Bcl-2 (Anti-apoptotic)ROS->Bcl2DownregulatesBaxBax (Pro-apoptotic)ROS->BaxUpregulatesCytoCCytochrome c ReleaseMito->CytoCReleaseCasp9Caspase-9 CleavageCytoC->Casp9ActivatesCasp3Caspase-3 CleavageCasp9->Casp3ActivatesApoptosisApoptosis(Programmed Cell Death)Casp3->ApoptosisExecution

Figure 1: Proposed signaling cascade for DEDO-induced apoptosis involving mitochondrial destabilization and caspase activation.

Part 4: Preclinical Efficacy Data

The following data summarizes the inhibitory concentration (IC50) of DEDO across various human cancer cell lines. The compound demonstrates distinct selectivity, with highest potency against cervical and oral cancer lines.

Table 1: Cytotoxic Profile (IC50 Values)

Cell LineTissue OriginIC50 (µM)Potency ClassificationReference
HeLa Cervix0.68 High[1, 2]
KB Oral / Epidermoid1.50 High[1]
A549 Lung (NSCLC)1.95 – 20.11*Moderate[1, 3]
MCF-7 Breast4.98 – 9.29Moderate[1, 3]
SF-268 CNS (Glioblastoma)12.75Moderate[3]

*Note: Variation in A549 values may reflect differences in assay duration (24h vs 72h) or compound purity between studies.

Part 5: Experimental Protocols

Protocol A: Isolation from Fungal Culture

Objective: To isolate high-purity DEDO from Neosartorya tsunodae for biological testing.

Workflow Diagram:

IsolationWorkflowStep1Fungal Culture(PDB Medium, 28°C, 30 Days)Step2Filtration(Separate Mycelium & Broth)Step1->Step2Step3Extraction(Mycelium with MeOHBroth with EtOAc)Step2->Step3Step4Crude Extract(Evaporation)Step3->Step4Step5Silica Gel CC(Hexane/EtOAc Gradient)Step4->Step5Step6Purification(Sephadex LH-20 / HPLC)Step5->Step6FinalPure DEDO(Crystalline Solid)Step6->Final

Figure 2: Isolation workflow for obtaining DEDO from fungal biomass.

Detailed Steps:

  • Cultivation: Inoculate Neosartorya tsunodae into Potato Dextrose Broth (PDB). Incubate at 28°C for 30 days under static conditions to maximize secondary metabolite production.

  • Extraction: Filter the culture to separate mycelium from the broth.

    • Mycelium: Extract with Methanol (MeOH) x 3.

    • Broth: Extract with Ethyl Acetate (EtOAc) x 3.

    • Combine extracts and evaporate under reduced pressure to yield a crude gum.

  • Fractionation: Subject the crude extract to Silica Gel Column Chromatography (CC). Elute with a gradient of Hexane:EtOAc (from 9:1 to 0:1).

  • Purification: Collect fractions containing sterols (monitor via TLC). Purify the active fraction using Sephadex LH-20 (eluting with CHCl3:MeOH 1:1) or semi-preparative HPLC to isolate DEDO as white needle-like crystals.

  • Validation: Confirm structure via 1H-NMR and 13C-NMR, comparing signals at C-3, C-5, and C-6 with literature standards.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: To determine the IC50 of DEDO against cancer cell lines.

  • Seeding: Seed cancer cells (e.g., HeLa or A549) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treatment: Dissolve DEDO in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48 or 72 hours.

    • Controls: Vehicle control (DMSO only) and Positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant carefully. Add 150 µL of DMSO to dissolve purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control. Plot dose-response curves (Log[Concentration] vs. Viability) to derive IC50 values using non-linear regression.

Part 6: Challenges & Future Directions

  • Solubility: DEDO is highly lipophilic. Formulation strategies (e.g., liposomal encapsulation) may be required for in vivo efficacy to improve bioavailability.

  • Selectivity: While potent against cancer cells, rigorous toxicity testing on normal human fibroblasts (e.g., HFF-1) is essential to establish the therapeutic index.

  • Synthesis: Reliance on fungal isolation is low-yield. Developing a semi-synthetic route from commercially available ergosterol could scale production for clinical trials.

Part 7: References

  • ChemFaces. (2024). 3,5-Dihydroxyergosta-7,22-dien-6-one Datasheet. Retrieved from

  • Ramos, A., et al. (2015). "Cytotoxic activity of Secondary Metabolites from Marine-derived Fungus Neosartorya tsunodae in Human Cancer Cells." ResearchGate. Retrieved from

  • Gomes, N., et al. (2014). "Stereochemistry and Cytotoxicity of Ergostanoids from the Marine Fungus Neosartorya tsunodae." Marine Drugs.[6] Retrieved from

Methodological & Application

Isolation protocol for 3,5-dihydroxyergosta-7,22-dien-6-one from Ganoderma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isolation and Purification of 3,5-dihydroxyergosta-7,22-dien-6-one from Ganoderma spp. [1][2]

Executive Summary

This application note details the isolation protocol for 3


,5

-dihydroxyergosta-7,22-dien-6-one
(often referred to as a cerevisterol derivative or oxygenated ergosterol) from the fruiting bodies or sporoderm-broken spores of Ganoderma lucidum (Reishi) and Ganoderma sinense.[1][2]

Unlike common triterpenoids (ganoderic acids), this target molecule is a highly oxygenated sterol intermediate.[1] Its isolation requires a specific fractionation strategy to separate it from the abundant ergosterol peroxide and fatty acids.[1] This guide prioritizes a Chloroform-soluble isolation pathway, utilizing silica gel flash chromatography followed by Reverse-Phase HPLC (RP-HPLC) for final polishing.[1][2]

Key Pharmacological Relevance:

  • Target: NF-

    
    B signaling pathway modulation.[1][2]
    
  • Activity: Cytotoxicity against HepG2 (liver cancer) and A549 (lung cancer) cell lines; immunomodulation via Toll-like receptor interaction.[1]

Biological & Chemical Context

  • Source Material: Ganoderma lucidum (Fruiting body or Spores).[1][3][4][5][6][7][8][9][10]

    • Note: If using spores, sporoderm-breaking (via ultrafine grinding or fermentation) is strictly required to access the lipid-soluble fraction.[1][2] Unbroken spores yield <5% of extractable sterols.[1]

  • Chemical Class: Ergostane-type sterol.[1][2][10]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    (MW: 428.65 g/mol ).[1]
  • Key Structural Features:

    • 
       diene system (conjugated with ketone at C6).[1][10]
      
    • C6-Ketone (enone system).[1][2]

    • 3

      
      , 5
      
      
      
      -diol moiety (distinct polarity vs. standard ergosterol).[1][2]

Isolation Workflow Overview

The following diagram outlines the critical path from raw biomass to pure compound.

IsolationWorkflow Raw Raw Material (G. lucidum Fruiting Body or Broken Spores) Extract Extraction (95% EtOH, Reflux x3) Raw->Extract Comminution & Heat Partition Liquid-Liquid Partition (H2O suspension) Extract->Partition Evaporate EtOH Hexane Hexane Fraction (Discard Fats/Waxes) Partition->Hexane Wash 1 Chloroform Chloroform/DCM Fraction (TARGET ENRICHED) Partition->Chloroform Wash 2 (Collect) Water Water/BuOH Fraction (Polysaccharides/Triterpenes) Partition->Water Residue Silica Silica Gel Open Column (Gradient Hexane:EtOAc) Chloroform->Silica Load Sample Frac_A Fr. A: Ergosterol Silica->Frac_A 5-10% EtOAc Frac_B Fr. B: Ergosterol Peroxide Silica->Frac_B 15-25% EtOAc Frac_C Fr. C: Target Sterol Mix (Elutes ~30-40% EtOAc) Silica->Frac_C 30-45% EtOAc Sephadex Sephadex LH-20 (MeOH/CHCl3 1:1) Frac_C->Sephadex Remove Pigments HPLC Semi-Prep HPLC (C18, MeOH:H2O 90:10) Sephadex->HPLC Final Polish Final Pure Compound 3,5-dihydroxyergosta-7,22-dien-6-one HPLC->Final Rt ~22-28 min

Figure 1: Step-by-step isolation logic prioritizing the chloroform-soluble fraction.

Detailed Experimental Protocol

Phase 1: Extraction and Partitioning (The "Crude" Phase)

Objective: Maximize sterol recovery while removing bulk polysaccharides and neutral lipids.[1]

  • Preparation: Pulverize 5.0 kg of dried G. lucidum fruiting bodies (mesh size 40) or use 1.0 kg of sporoderm-broken spores.

  • Extraction:

    • Solvent: 95% Ethanol (EtOH).[1]

    • Method: Reflux extraction (

      
       L, 2 hours each).[1]
      
    • Concentration: Combine filtrates and evaporate under reduced pressure (Rotavap) at 50°C to yield a dark syrupy residue (Crude Extract).

  • Partitioning (Crucial Step):

    • Suspend the crude residue in 2.0 L of distilled water.

    • Defatting: Extract with n-Hexane (

      
       L).[1][2][6]
      
      • Action: Discard hexane layer (contains fatty acids, waxes, and non-polar ergosterol esters).[2]

    • Target Extraction: Extract the aqueous phase with Chloroform (CHCl

      
      )  or Dichloromethane (DCM)  (
      
      
      
      L).[1]
      • Action: Collect the organic layer.[1][6] Dry over anhydrous Na

        
        SO
        
        
        
        , filter, and evaporate.
      • Yield: This is the Chloroform Fraction (Fr.[1] CHCl3) , typically brown/yellow gum.[1]

Phase 2: Fractionation (The "Art" Phase)

Objective: Separate the target from the dominant ergosterol peroxide.[1]

Step A: Silica Gel Chromatography

  • Stationary Phase: Silica gel (200–300 mesh).[1]

  • Column Dimensions: 10 cm diameter

    
     80 cm length (for ~100g extract).
    
  • Mobile Phase Gradient: Hexane : Ethyl Acetate (EtOAc).[1]

  • Elution Profile:

StepSolvent Ratio (Hex:EtOAc)VolumeTarget Elution
1100:0

90:10
5 LLow polarity sterols (Ergosterol)
280:20

70:30
5 LErgosterol Peroxide (Major impurity)
360:40

50:50
5 L Target: 3,5-dihydroxyergosta-7,22-dien-6-one
40:1003 LPolar triterpenoids/Ganoderic acids
  • Monitoring: Check fractions via TLC (Silica gel F254).

    • Stain: 10% H

      
      SO
      
      
      
      in EtOH (heat to 105°C). Sterols appear as violet/blue spots.[1]
    • Target Spot: Look for a spot with

      
       in Hexane:EtOAc (1:1), eluting after the massive ergosterol peroxide spot.[1]
      

Step B: Sephadex LH-20 Permeation

  • Why this step? To remove chlorophyll and oxidized polymers that co-elute on silica.[1]

  • Solvent: CHCl

    
     : MeOH (1:1).[1]
    
  • Procedure: Dissolve the active fraction from Step A in minimum solvent. Load onto Sephadex LH-20.[1][2] Collect the middle fractions (sterols usually elute before triterpenes in this system due to molecular shape/adsorption).[1]

Phase 3: Purification (The "Science" Phase)

Objective: Isolation of >98% purity compound.

Semi-Preparative HPLC

  • Instrument: Agilent 1260 Infinity or equivalent with DAD detector.

  • Column: RP-C18 (e.g., YMC-Pack ODS-A,

    
     mm, 5 
    
    
    
    m).[1][2]
  • Mobile Phase: Methanol (MeOH) : Water (H

    
    O).[1]
    
    • Isocratic Mode: 90% MeOH : 10% H

      
      O.[1]
      
  • Flow Rate: 2.0 mL/min.[1][2]

  • Detection: UV at 254 nm (enone absorption) and 210 nm .[1]

  • Retention Time: The target typically elutes between 22–28 minutes, distinct from ergosterol peroxide (which elutes later due to higher lipophilicity).[1]

  • Post-Process: Collect peak, evaporate MeOH, freeze-dry the aqueous residue to obtain a white amorphous powder.

Validation & Quality Control (Self-Validating System)

To ensure the isolate is 3,5-dihydroxyergosta-7,22-dien-6-one and not an isomer, compare spectral data against these diagnostic markers.

Diagnostic NMR Signals (in CDCl )
PositionNucleus

(ppm)
MultiplicityDiagnostic Logic
H-6

H
Absent -Confirms Ketone at C6 (vs. Ergosterol peroxide).[1][2]
H-7

H
5.60 – 5.85s or dOlefinic proton conjugated to C6-ketone.[1][2]
H-22/23

H
5.15 – 5.25mSide chain double bond (characteristic of ergostane).[1][2]
H-3

H
~4.05m3

-hydroxyl proton.
C-6

C
198.0 – 200.0 sKey Validator:

-unsaturated ketone carbonyl.
C-5

C
~79.0sQuaternary carbon with -OH (5

-hydroxyl).[1][2]

Mass Spectrometry (ESI-MS):

  • Positive Mode:

    
     at m/z 429.
    
  • Fragment:

    
     at m/z 411 (loss of hydroxyl).[1]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Spores not broken.Ensure "Sporoderm-broken" status or ball-mill raw material for 24h.[1][2]
Co-elution Ergosterol Peroxide contamination.[1][2]The peroxide is less polar.[1] Use a shallower gradient (e.g., 85:15 Hex:EtOAc) on Silica to widen the separation window.[1]
Decomposition Acid sensitivity.[1][2]Avoid acidified mobile phases in HPLC. The 5

-OH group is labile; use neutral solvents.[1][2]
Peak Tailing Column overload.Switch to MeOH:Acetonitrile (1:1) as organic modifier or reduce injection volume.[1]

References

  • Cheng, C. R., et al. (2007).[1] "Sterols and triterpenoids from the spores of Ganoderma lucidum."[1][8] Natural Product Research, 21(13), 1146-1152.[1][2]

  • Yaoita, Y., & Machida, K. (2015).[1][10] "Structure Revision of (22E)-Ergosta-7,22-diene-3

    
    ,5
    
    
    
    ,6
    
    
    ,9
    
    
    ,14
    
    
    -pentol from the Spores of the Medicinal Mushroom Ganoderma lucidum." Natural Product Communications.
  • Liu, R. M., et al. (2020).[1] "Evaluation of Two Extraction Methods for the Analysis of Hydrophilic Low Molecular Weight Compounds from Ganoderma lucidum Spores." Molecules, 25(11), 2697.[2]

  • Ma, J., et al. (2002).[1] "New lanostanoids from the mushroom Ganoderma lucidum."[1] Journal of Natural Products, 65(1), 72-75.[1][2] [1]

  • PubChem Compound Summary. "3,5-Dihydroxyergosta-7,22-dien-6-one."[1][2] CID 6293947.[1][11] [1]

Sources

Application Note: Precision Extraction of Bioactive Ergostanoids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Bioactive ergostanoids, particularly Antcins , are the pharmacological drivers behind the anti-inflammatory and hepatoprotective properties of medicinal fungi like Antrodia camphorata. Unlike common phytosterols, these compounds possess unique functional groups (carbonyls, hydroxyls) attached to the ergostane skeleton, rendering them moderately polar but heat-sensitive.

The Extraction Challenge: The primary barrier to high-yield extraction is not solubility, but matrix accessibility . Fungal cell walls are reinforced with chitin and


-glucans, which resist passive solvent diffusion. Furthermore, standard thermal reflux often degrades the C-25/C-26 functionality of specific Antcins.

This guide presents two validated workflows:

  • Ultrasound-Assisted Extraction (UAE): For rapid, high-throughput laboratory screening.

  • Supercritical Fluid Extraction (SFE): For industrial-scale, solvent-free isolation with tunable selectivity.[1]

Pre-Treatment: The "Chitin-Lock" Breaker

Expert Insight: Standard milling is insufficient for fungal fruiting bodies. To maximize mass transfer, the chitinous wall must be mechanically disrupted or chemically weakened before solvent contact.

Protocol: Mechanochemical Ball-Milling

Objective: Disrubt cell wall integrity to increase specific surface area.

  • Desiccation: Freeze-dry biomass to moisture content <5%. (Thermal drying >50°C degrades thermolabile ergostanoids).

  • Milling: Combine dried biomass with Sodium Bicarbonate (NaHCO₃) in a 10:1 ratio (w/w).

  • Grinding: Use a planetary ball mill (e.g., Retsch PM series) at 300 rpm for 20 minutes.

    • Mechanism:[2][3][4][5][6] The physical impact fractures chitin; NaHCO₃ acts as a mild abrasive and creates a slightly alkaline micro-environment that aids in solubilizing acidic triterpenoids (Antcins) during the aqueous phase of partitioning.

Solvent Selection Logic: The Polarity Window

Ergostanoids occupy a specific "polarity window." They are too lipophilic for pure water but too polar for Hexane.

Solvent SystemPolarity IndexTarget SelectivityRecommendation
Hexane 0.1Low. Extracts fats/waxes, poor for Antcins.Wash Step Only
Chloroform 4.1High. Excellent for Ergostane skeleton.Fractionation
Ethanol (95%) 5.2High. Solubilizes Antcins + some lipids.Primary Extraction
Water 10.2Low. Extracts polysaccharides (impurities).Avoid

Workflow Visualization

The following diagram outlines the decision tree for processing fungal biomass into purified ergostanoids.

G Biomass Raw Fungal Biomass (Antrodia camphorata) PreTreat Pre-Treatment Freeze Dry + Ball Mill (NaHCO3) Biomass->PreTreat Decision Select Method PreTreat->Decision UAE Method A: UAE (95% Ethanol, 40kHz) Decision->UAE Lab Scale SFE Method B: SFE-CO2 (250 bar, 45°C, 5% EtOH) Decision->SFE Green/Ind Scale Filter Filtration & Concentration UAE->Filter Partition Liquid-Liquid Partition (CHCl3 vs H2O) Filter->Partition Final Purified Ergostanoid Fraction (Antcins Rich) Partition->Final Separator Cyclonic Separation SFE->Separator Separator->Final

Caption: Integrated workflow for ergostanoid isolation comparing Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE).

Protocol A: Ultrasound-Assisted Extraction (UAE)

Application: High-throughput screening, analytical sample prep. Mechanism: Acoustic cavitation creates micro-jets that perforate cell walls, enhancing solvent penetration.

Materials
  • Ultrasonic Bath (40 kHz frequency, temp control).[7][8]

  • Solvent: 95% Ethanol (Analytical Grade).

  • Centrifuge.[2][5][6]

Step-by-Step Procedure
  • Slurry Preparation: Mix 1.0 g of pre-treated powder with 20 mL of 95% Ethanol (1:20 solid-to-liquid ratio).

  • Sonication:

    • Set temperature to 45°C (Do not exceed 50°C to prevent thermal degradation).

    • Sonicate for 40 minutes .

    • Note: Use "Sweep" mode if available to prevent standing waves.

  • Separation: Centrifuge at 5,000 rpm for 10 minutes. Collect supernatant.

  • Re-extraction: Resuspend the pellet in 10 mL fresh ethanol and repeat step 2 once. Combine supernatants.

  • Purification (Critical):

    • Evaporate ethanol to dryness.

    • Reconstitute residue in Water:Chloroform (1:1 v/v) .

    • Vortex and centrifuge.

    • Collect the Chloroform layer (Bottom). This layer contains the ergostanoids; the water layer retains polysaccharides.

Protocol B: Supercritical Fluid Extraction (SFE)

Application: High-purity isolation, green chemistry, solvent-free final product.[1][9] Mechanism: Supercritical CO₂ has the diffusivity of a gas (penetrates matrix) and density of a liquid (dissolves solutes).

SFE Parameter Optimization

Pure CO₂ is non-polar and will extract simple sterols but yield poor recovery for Antcins (which have polar carbonyl/hydroxyl groups). A polar co-solvent (modifier) is mandatory .

ParameterSettingRationale
Pressure 250 barHigh density required to solubilize triterpenoids.
Temperature 45°CBalance between density (lower T is better) and volatility (higher T is better).
Co-Solvent 95% EthanolAdded at 5-10% flow rate. Increases polarity to target Antcins.
Flow Rate 2-4 mL/minEnsures equilibrium mass transfer.
SFE Workflow Diagram

SFE CO2 CO2 Tank Pump High Pressure Pump (250 bar) CO2->Pump Modifier Modifier Pump (Ethanol) Mixer Static Mixer Modifier->Mixer Oven Extraction Vessel (45°C) Mixer->Oven Pump->Mixer BPR Back Pressure Regulator Oven->BPR Collect Collection Vessel (Atmospheric Pressure) BPR->Collect

Caption: Schematic of SFE system with co-solvent modification for polar ergostanoid recovery.

Analytical Validation (HPLC-DAD)

Objective: Verify the presence of Antcin A, B, C, K.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[4]

  • Gradient: 0-50 min: 30% B

    
     100% B.
    
  • Detection: 254 nm (Ergostane skeleton absorption).

  • Expected Retention: Antcins typically elute between 15–35 minutes depending on hydroxylation patterns.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete cell wall disruption.Increase ball-milling time; ensure particle size <200 µm.
High Impurities Polysaccharide contamination.Ensure Chloroform/Water partition step is performed. Discard aqueous phase.[3]
Degradation Thermal stress.Ensure UAE temp <50°C. Store extracts in amber vials at -20°C.
SFE Clogging Water in matrix freezing at depressurization.Ensure biomass is freeze-dried to <5% moisture before SFE.

References

  • Tien-Chun, L., et al. (2019). "Mechanochemical-Assisted Extraction and Pharmacological Study of Triterpenoids from Antrodia camphorata." Applied Sciences, 9(20), 4281.[2] Link

  • Zheng, S., et al. (2020). "Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum." PLOS ONE, 15(12). Link

  • Wang, L., et al. (2012). "Supercritical fluid extraction of triterpenoids from Antrodia camphorata." Journal of Food Engineering. (Contextual grounding for SFE parameters).
  • Qiao, X., et al. (2014). "Separation and characterization of ergostane-type triterpenoids from Antrodia camphorata by high-performance liquid chromatography.

Sources

Troubleshooting & Optimization

Technical Guide: Resolving Stereochemistry in Ergosterol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Steroid Chemistry Division Subject: Troubleshooting Stereocontrol in Ergosterol and Side-Chain Analog Synthesis

Introduction: The Stereochemical Imperative

Ergosterol [(22E, 24R)-ergosta-5,7,22-trien-3


-ol] presents a unique synthetic challenge due to the rigid stereochemical requirements of its side chain. Bioactivity and membrane integration properties are strictly governed by the C20 (

)
, C22 (

-geometry)
, and C24 (

)
configurations.

This guide addresses the three most common failure modes in semi-synthesis and total synthesis:

  • C22-C23 Olefin Geometry: Inadvertent formation of the

    
    -isomer.
    
  • C20 Diastereoselectivity: Loss of chiral integrity during side-chain attachment.

  • C24 Methyl Assignment: Ambiguity in distinguishing

    
     (ergosterol) from 
    
    
    
    (campesterol/brassicasterol analogs).

Module 1: The C22-C23 Trans-Alkene Challenge

Issue: The Wittig reaction often yields inseparable


 mixtures.
Recommended Protocol: Julia-Kocienski Olefination  using BT-Sulfones.[1]

For sterically hindered steroid side chains, the Benzothiazol-2-yl (BT) sulfone is superior to the classical Phenyltetrazolyl (PT) sulfone.[2] The BT-sulfone facilitates a "Barbier-type" protocol that minimizes side reactions and maximizes


-selectivity via a Smiles rearrangement mechanism.
Troubleshooting Guide: Optimizing -Selectivity
SymptomProbable CauseCorrective Action
Low Yield (<40%) Premature sulfone degradation or enolization of aldehyde.Switch to Barbier Conditions: Premix the aldehyde and sulfone, then add the base (KHMDS) slowly at -78°C. This limits the lifetime of the sensitive sulfonyl anion.
High

-Isomer Content
"Closed" transition state favored by Lithium counterions.Change Base/Cation: Switch from LiHMDS to KHMDS (Potassium Hexamethyldisilazide). The larger K+ cation favors the "open" transition state, which collapses to the

-alkene.
Incomplete Conversion Steric bulk at C20 preventing nucleophilic attack.Solvent Polarity: Use 1,2-Dimethoxyethane (DME) instead of THF. The chelating ability of DME stabilizes the metallic intermediates.
Validated Protocol: C22 Side Chain Installation

Reference Standard: Modified from Blakemore et al. (2002) and steroid-specific adaptations.

  • Reagents: Steroidal C22-aldehyde (1.0 eq), BT-Sulfone side-chain fragment (1.2 eq), dry DME (0.1 M).

  • Execution:

    • Cool mixture to -60°C under Argon.

    • Add KHMDS (1.3 eq, 0.5 M in toluene) dropwise over 20 minutes.

    • Critical Observation: Solution should turn deep orange/red (anion formation).

    • Stir for 1 hour, then warm to RT overnight.

  • Workup: Quench with sat.

    
    . Extract with 
    
    
    
    .
  • Validation:

    
    H NMR coupling constant for H22-H23 must be 
    
    
    
    Hz
    (characteristic of trans). If
    
    
    Hz, you have the
    
    
    -isomer.
Mechanism of Stereocontrol (Julia-Kocienski)

JuliaKocienski Start Steroidal Aldehyde + BT-Sulfone Base Add KHMDS (Base) Start->Base Addition Anti-Betaine Intermediate Base->Addition Nucleophilic Attack Smiles Smiles Rearrangement (S -> O migration) Addition->Smiles Stereodetermining Step Elimination Elimination of SO2 & Benzothiazolone Smiles->Elimination Product E-Alkene (Ergosterol Side Chain) Elimination->Product High E-Selectivity

Figure 1: The Julia-Kocienski pathway. The use of KHMDS and BT-sulfones favors the anti-betaine intermediate, which collapses stereoselectively to the trans-alkene.

Module 2: The C20 Stereocenter ("Cram" vs. "Anti-Cram")

Issue: Nucleophilic addition to a C20-ketone or aldehyde often yields the wrong epimer at the side-chain attachment point.

The Decision Matrix: Chelation vs. Felkin-Anh

The stereochemical outcome at C20 is dictated by the protecting group at C3/C6 and the Lewis acidity of the reagent.

Desired C20 ConfigurationStrategyReagent SystemMechanism
Natural (20R) Chelation Control

+

or

The metal coordinates the C20 carbonyl and the C17/C16 substituent (if available) or ring oxygen, locking the conformation for "Cram" attack.
Unnatural (20S) Felkin-Anh Control

(bulky) or

Steric bulk directs attack from the least hindered face, opposing the chelation model.

Self-Validating Experiment: If you observe a diastereomeric ratio (dr) < 5:1, add


  (1.0 eq) to the aldehyde before adding the nucleophile. This forces a rigid chelated transition state, typically inverting or significantly enhancing the selectivity compared to the uncatalyzed reaction.

Module 3: C24 Methyl Stereochemistry (Analytical Validation)

Issue: Distinguishing the (24R)-methyl (Ergosterol) from the (24S)-methyl (Campesterol/Brassicasterol analogs) is difficult because the chiral center is remote from the steroid nucleus.

Standard: Ergosterol is 24R .

NMR Diagnostic Protocol

Do not rely on chemical shifts from different solvents. Use


  and focus on the C28 methyl group.
1.

C NMR Verification (The Gold Standard)

The C28 methyl carbon shift is the most reliable indicator.

Carbon(24R)-Ergosterol (Target)(24S)-Epimer

(ppm)
C28 (

)
17.6 ppm ~17.9 - 18.2 ppm~0.4 ppm
C16 (

)
28.4 ppm 28.1 ppm0.3 ppm

Note: Values are referenced to


 center triplet at 77.0 ppm.
2. Advanced Technique: Lanthanide Shift Reagents

If signals are overlapping, use


  (Ytterbium-fod).
  • Record standard

    
    H NMR.
    
  • Add 5 mg

    
    .
    
  • The C28-methyl doublet will shift downfield. The Induced Shift Ratio (ISR) is sensitive to stereochemistry. The 24R isomer typically shows a distinct shift vector compared to 24S due to the spatial orientation of the side chain relative to the C3-hydroxyl (the binding site for Yb).

Module 4: Workflow Summary

Workflow Input Steroidal C22-Aldehyde Step1 Select Olefination Strategy Input->Step1 Decision Substrate Hindered? Step1->Decision PathA Julia-Kocienski (BT-Sulfone) + KHMDS Decision->PathA Yes (Standard) PathB Wittig (Not Recommended) Risk of Z-isomer Decision->PathB No Check Check H22-H23 Coupling Target: J > 15 Hz PathA->Check PathB->Check StereoCheck Verify C24 Config 13C NMR: C28 @ 17.6 ppm Check->StereoCheck

Figure 2: Strategic decision tree for synthesizing the ergosterol side chain.

References

  • Blakemore, P. R. (2002).[3] The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl alkyl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585.

  • Wright, J. L. C., et al. (1978). Identification of C-24 alkyl epimers of marine sterols by 13C nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry, 56(14), 1898-1903.

  • Adler, J. H., Young, M., & Nes, W. R. (1977).[4] Determination of the absolute configuration at C-20 and C-24 of ergosterol in Ascomycetes and Basidiomycetes by proton magnetic resonance spectroscopy. Lipids, 12(4), 364–366.

  • Kocienski, P. J., et al. (1998).[3] A new synthesis of alkenes via the reaction of 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes and ketones. Synlett, 1998(1), 26-28.

  • Shingate, B. B., & Hazra, B. G. (2014).[5] A Concise Account of Various Approaches for Stereoselective Construction of the C-20(H) Stereogenic Center in Steroid Side Chain. Chemical Reviews, 114(12), 6349–6382.[5]

Sources

Troubleshooting background noise in sterol MS spectra

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sterol analysis by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise in sterol MS spectra. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your sterol analysis. The questions are organized to help you systematically identify and resolve sources of background noise.

Q1: I'm seeing a series of evenly spaced peaks in my baseline, especially at higher m/z. What are they and where are they coming from?

This is a classic sign of polymeric contamination. These repeating units are characteristic of polymers like polyethylene glycol (PEG) or polypropylene glycol (PPG).[1][2]

Common Sources:

  • Solvents and Buffers: Contamination can be present in lower-grade solvents or be introduced from storage containers.[2][3]

  • Plasticware: Leaching from plastic tubes, pipette tips, or well plates is a significant contributor.[1][4][5]

  • Sample Preparation: Some solid-phase extraction (SPE) cartridges or other sample preparation devices can be a source of these contaminants.[2]

Troubleshooting Steps:

  • Solvent Purity Check: Run a blank gradient with your LC-MS grade solvents. If the peaks persist, try a fresh, unopened bottle of high-purity, MS-grade solvent. It's also good practice to filter your mobile phases, but be aware that some nylon filters can introduce contaminants.[3]

  • Systematic Blank Injections: To isolate the source, inject a series of blanks, progressively excluding components of your sample preparation workflow.

  • Glassware vs. Plasticware: If you suspect plasticware, switch to glass autosampler vials and volumetric flasks. Rinse all glassware thoroughly with a high-purity solvent before use.[5]

Q2: My GC-MS chromatogram shows a rising baseline and several "ghost peaks." What could be causing this?

"Ghost peaks" are unexpected peaks that appear in your chromatogram, often in blank runs.[6][7][8] In GC-MS analysis of sterols, a common culprit for both a rising baseline and discrete ghost peaks is siloxane contamination.[9][10]

Common Sources of Siloxanes:

  • GC Septa: The injection port septum is a major source of siloxane bleed, especially at high inlet temperatures.[7][9][10]

  • Vial Cap Septa: Repeated injections from the same vial can cause the septum to degrade and release siloxanes.[7][10]

  • Column Bleed: The stationary phase of many GC columns is made of polysiloxanes, which can degrade over time at high temperatures.[9][10][11]

  • Glassware and Syringes: Improperly cleaned glassware or contaminated syringes can introduce siloxanes.

Identifying the Source of Siloxane Contamination

A key step in troubleshooting is to determine if the contamination is originating from the column (bleed) or from another source like the septum. This can often be done by examining the mass spectrum of the background noise or ghost peaks.

SourceCharacteristic Ions (m/z)
Column Bleed 207, 281
Septa Bleed 73, 147, 281, 355

This data is a general guide; characteristic ions can vary.[9][12]

Troubleshooting Workflow for Siloxane Contamination

cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Troubleshooting Actions cluster_3 Resolution A High background or ghost peaks in GC-MS blank B Run blank gradient (no injection) A->B D Peaks present? B->D C Analyze mass spectrum of background/ghost peaks E Characteristic ions: m/z 73, 147, 281, 355? C->E D->C Yes K Problem Resolved D->K No (issue likely with sample/solvent) F Replace inlet septum with a high-temperature, low-bleed septum E->F Yes (Septa Bleed) H Condition the column E->H No (likely Column Bleed) G Use fresh vial with a new septum F->G I Bake out the GC system G->I H->I J Check for leaks in the carrier gas line I->J J->K

Caption: Troubleshooting workflow for siloxane contamination.

Q3: I'm analyzing sterols in a complex biological matrix and experiencing significant signal suppression and a noisy baseline. What's going on?

This is likely due to "matrix effects," where co-eluting compounds from your sample interfere with the ionization of your target sterols.[13] In sterol analysis, cholesterol is often a major contributor to the matrix effect due to its high concentration in many biological samples.[13]

Strategies to Mitigate Matrix Effects:

  • Improve Chromatographic Separation: Optimize your LC gradient to better separate your sterols of interest from the bulk of the matrix components, especially cholesterol.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): A well-chosen SPE protocol can effectively remove interfering substances.

    • Liquid-Liquid Extraction (LLE): Can be used to selectively extract sterols from the matrix.

  • Derivatization: Derivatizing sterols can improve their ionization efficiency and shift their retention time, potentially moving them away from interfering matrix components.[14][15][16]

  • Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled internal standard for each analyte is the most effective way to compensate for matrix effects during quantification.

Q4: My background noise is high across the entire mass range, and it seems to be getting worse over time. What should I do?

A persistently high background that isn't attributable to a specific contaminant often points to a dirty ion source.[17][18] Over time, non-volatile components from your samples and mobile phases can accumulate on the ion source optics, leading to a general decrease in sensitivity and an increase in background noise.

Ion Source Cleaning Protocol:

Disclaimer: Always follow the specific instructions provided in your instrument's user manual for ion source cleaning. The following is a general guide.

  • Safety First: Power down and vent the instrument according to the manufacturer's instructions. Ensure the source has cooled completely before handling.[19][20]

  • Disassembly: Carefully disassemble the ion source, taking note of the orientation of each component. It's helpful to lay the parts out on a clean, lint-free surface in the order they were removed.[19][21]

  • Cleaning Metal Parts:

    • Sonication in a sequence of solvents (e.g., water, methanol, isopropanol) is a common and effective method.[21]

    • For stubborn deposits, a slurry of aluminum oxide powder in methanol or water can be used with a cotton swab. Be gentle to avoid scratching the surfaces.[19]

  • Cleaning Ceramic and Polymer Parts: These parts should typically be cleaned by sonicating in methanol. Avoid abrasive cleaning methods.[19]

  • Drying and Reassembly: Ensure all parts are thoroughly dried before reassembly. A bake-out in a vacuum oven is ideal. Reassemble the source using clean, powder-free gloves and lint-free tools.[19]

Q5: I've tried everything and still have persistent background noise. What are some less common sources of contamination?

If you've addressed the usual suspects, it's time to look at more insidious sources of contamination.

Often Overlooked Contamination Sources:

  • Laboratory Air: The air in your lab can contain a variety of contaminants, including plasticizers from flooring and paints, and dust containing keratins.[1][22]

  • Gas Lines: Impurities in your carrier or collision gas, or contaminants from the tubing itself, can be a source of noise.[6][10]

  • Vacuum Pump Oil: Backstreaming of oil from mechanical pumps can contaminate the mass spectrometer.

  • Personal Care Products: Fragrances, lotions, and other personal care products can introduce volatile organic compounds into your system.

System Bake-Out Procedure:

A system bake-out can help remove volatile contaminants that have accumulated in the vacuum chamber.[23][24][25]

  • Preparation: Ensure the system is under vacuum and the ion source is clean. For GC-MS, it's often recommended to remove the column from the MS detector.[11]

  • Heating: Following the manufacturer's instructions, heat the vacuum manifold to the recommended temperature for a prolonged period (often several hours or overnight).[11][23][24][25]

  • Cooling: Allow the system to cool down completely before re-engaging the column and running samples.[24]

References

  • Ghost Peaks in Gas Chromatography Part I: - Instrument Solutions. (n.d.).
  • 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. (2023, January 17).
  • Where Do "Ghost Peaks" in Chromatography Come From? - J&K Scientific LLC. (2025, December 21).
  • Ghost Peaks in Gas Chromatography Part 4: Reactivity in The Column While Doing Separations | LabRulez GCMS. (n.d.).
  • Siloxane peaks in baseline GCMS - GL Sciences. (n.d.).
  • GC Troubleshooting: Origins of Ghost Peaks - Restek Resource Hub. (2017, December 31).
  • Interferences and contaminants encountered in modern mass spectrometry. (n.d.).
  • MS Tip: Mass Spectrometer Source Cleaning Procedures - Scientific Instrument Services. (n.d.).
  • Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. (2022, June 9).
  • Bake out the system - Orbitrap Excedion Pro Operating Manual - Thermo Fisher. (n.d.).
  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6).
  • Full article: An investigation into possible sources of phthalate contamination in the environmental analytical laboratory - Taylor & Francis. (2007, February 2).
  • Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC. (n.d.).
  • Orbitrap Astral Operating Manual - Maintenance of the vacuum system - Bake out the system - Thermo Fisher. (n.d.).
  • How to reduce siloxane background noise in GC-MS analysis - Benchchem. (n.d.).
  • Cleaning maintenance Bakeout procedure MS maintenance - Squarespace. (n.d.).
  • Phthalates: The Main Issue in Quality Control in the Beverage Industry - MDPI. (n.d.).
  • An investigation into possible sources of phthalate contamination in the environmental analytical laboratory - Research@THEA. (n.d.).
  • MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. (n.d.).
  • How to Clean the Ionization Source on a Shimadzu Triple Quadrupole Mass Spectrometer. (2024, February 26).
  • Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples - HARVEST (uSask). (n.d.).
  • Clean the calibrant ion source - Orbitrap Astral Zoom Mass Spectrometer Operating Manual. (n.d.).
  • Characterization of Typical Chemical Background Interferences in Atmospheric Pressure Ionization Liquid Chromatography-Mass Spectrometry - PubMed. (n.d.).
  • Operation and Maintenance of Gas Chromatograph/Mass Spectrometer - the NOAA Institutional Repository. (n.d.).
  • LC-MS Contaminants - Merck Millipore. (2008, October 3).
  • Analysis of Contaminants by Thermal Desorption GC-MS - EAG Laboratories. (n.d.).
  • High background after preventative maintenance - Chromatography Forum. (2020, May 6).
  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.).
  • Analysis of Laboratory Water Sources for BPA and Phthalates - Cole-Parmer. (2022, April 27).
  • Signal, Noise, and Detection Limits in Mass Spectrometry - Agilent. (2023, January 6).
  • Common LC/MS Contaminants - CIGS. (n.d.).
  • Plasticizer contamination from vacuum system o-rings in a quadrupole ion trap mass spectrometer | Journal of the American Society for Mass Spectrometry - ACS Publications. (2002, August 1).
  • Background noise in UPLC-MS/MS experience? - Nitrosamines Exchange. (2022, June 16).
  • How to reduce high background noise in an LC MS/MS experiment? - ECHEMI. (n.d.).
  • any tips on cleaning out a mass spec ion source? (and how to put it back together? ) : r/chemistry - Reddit. (2019, August 11).
  • How do I know when to clean my mass spectrometer? | Providion Group. (n.d.).
  • How to reduce high background noise in an LC MS/MS experiment? - ResearchGate. (2015, February 23).
  • Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts | Journal of the American Society for Mass Spectrometry. (2025, June 26).
  • CHAPTER 6: Derivatisation for Direct Infusion– and Liquid Chromatography–Mass Spectrometry - Books. (2020, January 23).
  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis - PubMed. (2007, October 15).
  • Novel Plasticizers Are Emerging Contaminants - MDPI. (2023, November 29).
  • Sterol Analysis by Quantitative Mass Spectrometry - PubMed. (n.d.).
  • Derivatization in Mass Spectrometry | Spectroscopy Online. (2020, November 16).
  • Mass spectrometric methods for analysis of sterols and steryl esters in biological samples. (n.d.).
  • MS Derivatization Reagents | TCI EUROPE N.V.. (n.d.).

Sources

Purification of 3,5-dihydroxyergosta-7,22-dien-6-one from crude extracts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sterol Purification & Analysis Topic: Isolation of 3,5-dihydroxyergosta-7,22-dien-6-one Ticket ID: #STR-GANO-007 Responder: Dr. Aris Thorne, Senior Application Scientist[1][2][3]

Introduction

Welcome to the technical support hub for bioactive sterol isolation. You are likely targeting 3,5-dihydroxyergosta-7,22-dien-6-one (often isolated from Ganoderma lucidum, Hericium erinaceus, or Lentinus edodes).[1][2][3]

This molecule presents a specific purification challenge: it is a polyoxygenated sterol with a sensitive


-hydroxy ketone moiety.[1][2][3] Unlike the robust ergosterol, this compound possesses a tertiary hydroxyl at C5 and a ketone at C6, making it prone to dehydration and rearrangement under acidic conditions.[2][3]

The following guide replaces generic protocols with a troubleshooting-first approach, designed to navigate the specific chemical pitfalls of this ergostane derivative.

Part 1: Extraction & Fractionation (The "Crude" Phase)[1][2][3][4]

Troubleshooting Guide: Low Yield or Heavy Emulsions

User Issue: "I am getting low recovery after the initial extraction, or facing inseparable emulsions during liquid-liquid partitioning."

Technical Diagnosis: The 3,5-dihydroxy functionality increases polarity compared to simple sterols.[1][2][3] If you use pure hexane or petroleum ether early in the process, you will precipitate the target rather than dissolve it.[3] Conversely, emulsions in the ethyl acetate phase are caused by fungal polysaccharides (beta-glucans) stabilizing the interface.[1][2][3]

Corrective Protocol:

  • The "Kill-Step" Extraction:

    • Do not use cold maceration alone.[1][2] The chitinous fungal cell wall requires heat.[1][2]

    • Solvent: 95% Ethanol (EtOH).[1][2][3]

    • Method: Reflux for 3 hours

      
       3 times.
      
    • Why: High EtOH concentration precipitates polysaccharides (preventing downstream emulsions) while solubilizing the moderately polar sterol.[1][2][3]

  • The De-Emulsification Partition:

    • Evaporate EtOH to dryness.[1][2] Suspend residue in warm water (40°C) .

    • Step A (Defatting): Partition with

      
      -Hexane.[1][2][3]
      
      • Result: Discard Hexane layer (removes fatty acids/non-polar ergosterol esters).[1][2][3] Target remains in water.

    • Step B (Target Recovery): Partition aqueous phase with Chloroform (

      
      )  or Ethyl Acetate (EtOAc) .[1][2][3]
      
      • Tip: If emulsion forms, add solid NaCl to saturation (salting out) or centrifuge at 4000 rpm for 15 mins.

Data Summary: Partition Coefficients

Solvent Phase Primary Components Target Status
n-Hexane Fatty acids, Ergosterol esters, simple lipids Absent (mostly)
Chloroform/EtOAc 3,5-dihydroxyergosta-7,22-dien-6-one , Cerevisterol, Ergosterol peroxide High Concentration

| Water | Polysaccharides, glycosides, proteins | Absent |[1][2][3]

Part 2: Chromatographic Purification (The "Resolution" Phase)

Troubleshooting Guide: Co-elution with Ergosterol Peroxide

User Issue: "I see a single broad spot on TLC, but NMR shows a mixture. I cannot separate my target from ergosterol peroxide or cerevisterol."

Technical Diagnosis: These sterols share a similar polarity window.[1][2] Standard Silica Gel (Normal Phase) often fails to resolve the subtle difference between the 5,8-epidioxy group (peroxide) and the 3,5-dihydroxy-6-one system.[1][2][3]

Corrective Protocol: You must employ a Dual-Mode Separation Strategy : Adsorption (Silica) followed by Size/Electronic Exclusion (Sephadex LH-20).[1][2][3]

Step 1: Silica Gel Flash Chromatography

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2][3]

  • Mobile Phase Gradient: Chloroform:Methanol (

    
    ).[1][2][3]
    
    • Start: 100:0 (Elutes non-polar sterols).[1][2][3]

    • Target Window: 50:1 to 20:1 (

      
      ).[1][2][3]
      
  • Visualization: Spray with Liebermann-Burchard reagent and heat.[1][2][3]

    • Target: Often turns distinctive blue/green or violet (oxidation state dependent).[1][2][3]

    • Ergosterol:[1][2][3][4][5] Rapidly turns dark purple/black.[1][2]

Step 2: Sephadex LH-20 Polish (Critical Step) [1][2][3]

  • Why: Sephadex LH-20 separates based on molecular size and hydrogen bonding.[1][2][3] The 3,5-dihydroxy system interacts differently with the dextran matrix than the peroxide bridge of contaminants.[2][3]

  • Solvent: Pure Methanol or

    
     (1:1).[1][2][3]
    
  • Procedure: Load the semi-pure fraction. Elute isocratically. This step frequently resolves the "broad spot" into distinct bands.[1][2]

Step 3: RP-HPLC (Final Isolation)

  • Column: C18 (ODS) semi-preparative (5

    
    ).[1][2][3]
    
  • Mobile Phase: Methanol:Water (85:15 to 90:10, isocratic).[1][3]

  • Detection: UV at 254 nm (The enone system at C6-C7 conjugates, providing strong UV absorption, unlike non-conjugated sterols).[1][2][3]

Workflow Visualization

PurificationProtocol Start Crude Fungal Powder Ext Reflux Extraction (95% EtOH, 3h x 3) Start->Ext Conc Evaporation & Water Suspension Ext->Conc Part1 Partition: n-Hexane Conc->Part1 Waste1 Hexane Layer (Fats/Lipids) Part1->Waste1 Discard Part2 Partition: Chloroform/EtOAc Part1->Part2 Aqueous Phase Waste2 Aqueous Layer (Polysaccharides) Part2->Waste2 Discard CrudeExt Crude Sterol Extract Part2->CrudeExt Organic Phase Silica Silica Gel Column (CHCl3:MeOH 50:1 -> 20:1) CrudeExt->Silica LH20 Sephadex LH-20 (MeOH Isocratic) Silica->LH20 Enriched Fractions HPLC RP-HPLC (C18) (MeOH:H2O 85:15) LH20->HPLC Semi-pure Final Pure 3,5-dihydroxyergosta- 7,22-dien-6-one HPLC->Final Retention Time Match

Caption: Step-by-step fractionation tree optimizing removal of lipids and polysaccharides before high-resolution chromatography.

Part 3: Structural Integrity & Identification

Troubleshooting Guide: Sample Decomposition

User Issue: "My sample was pure on HPLC, but after drying and storing in


, the NMR spectrum looks messy with new olefinic signals."

Technical Diagnosis: Acid-Catalyzed Dehydration. Chloroform (


) naturally forms trace HCl over time (photolysis).[1][2][3] The tertiary hydroxyl group at C5  is highly labile.[1][2] In the presence of acid, it eliminates to form a heteroannular diene (likely 

or

system), destroying the target molecule.[1][2][3]

Corrective Protocol:

  • Solvent Filter: Pass

    
     through a small plug of basic alumina before dissolving the sample to neutralize acidity.[1][2]
    
  • Alternative Solvent: Use Pyridine-

    
     .[1][2][6] It is basic and prevents dehydration, though it is harder to remove.[2][3]
    
  • Storage: Store the dry solid at -20°C under Argon. Do not store in solution.

Validation: NMR Fingerprint

To confirm you have the correct isomer (3,5-dihydroxy-6-one) and not a rearrangement product:

PositionCarbon Type13C Shift (ppm)1H Shift (ppm)Diagnostic Feature
C-6 Ketone (

)
~198.0 - 200.0 -Characteristic

-unsaturated ketone signal.[1][2][3]
C-7 Olefin (

)
~119.0 - 121.0~5.80 (d)Conjugated with C6 ketone.
C-8 Quaternary Olefin~160.0 - 164.0-Beta-position of enone system.[1][2][3]
C-5 Quaternary (

)
~78.0 - 80.0-Disappearance indicates dehydration.
C-3 Methine (

)
~67.0~4.00 (m)Typical sterol 3-OH signal.[1][2][3]
C-22/23 Side Chain Olefin~135.0 / 132.0~5.20 (m)Trans-double bond characteristic of ergostane.[1][2][3]

Note: Shifts are approximate for


.

FAQs

Q: Can I use acetone for the initial extraction? A: Yes, but Ethanol is preferred.[1][3] Acetone extracts more pigments and lipids, making the hexane partition step more difficult.[2][3] Ethanol's hydrogen bonding capability is better suited for penetrating the fungal chitin matrix.[1][2]

Q: Is this compound UV active? A: Yes. Unlike standard cholesterol or saturated sterols, the enone system (C=C-C=O) at rings B is a chromophore.[1][2][3] It absorbs strongly at 254 nm , which simplifies HPLC detection compared to using Refractive Index (RI) or ELSD.[1][3]

Q: How do I distinguish it from Ergosterol Peroxide? A: Ergosterol peroxide has no UV absorption maximum at 254 nm (it absorbs lower, ~210-220 nm end absorption, or weak signals).[1][2][3] If your peak is huge at 254 nm, it is likely the ketone (target), not the peroxide.[1][2][3]

References

  • PubChem. (n.d.).[1][2][3] (22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one.[1][2][3] National Library of Medicine.[2] Retrieved February 24, 2026, from [Link][1][2][3]

  • Kikuchi, T., et al. (2016).[1][2][3] Sterols from the mushroom Ganoderma lucidum.[1][2][7][8] Chemical and Pharmaceutical Bulletin. (Contextual grounding for sterol isolation from Ganoderma).

  • Rivera, A., et al. (2009).[1][2][3] (22E)-Ergosta-6,22-diene-3β,5α,8α-triol: A new polyhydroxysterol isolated from Lentinus edodes (Shiitake).[1][2][3][4] Natural Product Research. Retrieved February 24, 2026, from [Link][1][2][3]

Sources

Validation & Comparative

A Researcher's Guide to Reference Standards for the Analysis of 3,5-dihydroxyergosta-7,22-dien-6-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the analytical landscape of drug discovery and natural product research, the accuracy and reliability of quantitative analysis hinge on the quality of reference standards. This guide provides a comprehensive comparison of approaches and practical considerations for selecting and utilizing reference standards for the analysis of 3,5-dihydroxyergosta-7,22-dien-6-one, a steroidal compound of interest. While a commercially available Certified Reference Material (CRM) for this specific analyte remains elusive, this guide offers a robust framework for researchers to establish reliable and validated analytical methods.

The Critical Role of Reference Standards in Analytical Integrity

A reference standard serves as a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. In the context of 3,5-dihydroxyergosta-7,22-dien-6-one analysis, a reliable reference standard is paramount for:

  • Accurate Quantification: To determine the precise concentration of the analyte in a given matrix.

  • Method Validation: To assess the performance characteristics of an analytical method, including linearity, accuracy, precision, and limits of detection and quantification.

  • Identity Confirmation: To confirm the presence of the analyte by comparing its physicochemical properties (e.g., retention time, mass spectrum) with that of the standard.

The absence of a dedicated CRM for 3,5-dihydroxyergosta-7,22-dien-6-one necessitates a meticulous approach to the selection and qualification of suitable alternatives.

Navigating the Landscape of Available Reference Materials

Currently, researchers have several avenues to procure a reference standard for 3,5-dihydroxyergosta-7,22-dien-6-one, each with its own set of considerations.

Commercially Available, Non-Certified Standards

Several chemical suppliers offer 3,5-dihydroxyergosta-7,22-dien-6-one as a research-grade chemical. While these are not certified reference materials, they can serve as a starting point for analysis.

  • Key Consideration: The purity of these standards can vary between suppliers and even between batches from the same supplier. It is imperative to obtain a Certificate of Analysis (CoA) that details the purity assessment method (e.g., HPLC, NMR) and the assigned purity value.

Structurally Related Compounds as Alternative Standards

In the absence of the exact match, researchers may consider using a structurally similar compound as an external or internal standard. A potential candidate is the commercially available 3,5,9-trihydroxyergosta-7,22-dien-6-one .

  • Causality Behind this Choice: The structural similarity, particularly the shared ergostane skeleton and the conjugated enone system, may lead to comparable chromatographic behavior and detector response, especially with UV or mass spectrometry detection. However, the additional hydroxyl group will influence polarity and may affect fragmentation patterns in MS.

In-House Isolation and Characterization

For laboratories with the requisite expertise, isolating 3,5-dihydroxyergosta-7,22-dien-6-one from a natural source and thoroughly characterizing it to establish an in-house primary standard is a viable, albeit labor-intensive, option.

  • Trustworthiness of this Approach: This method offers the highest level of control over the standard's quality. Comprehensive characterization using techniques like NMR, MS, and elemental analysis is crucial to establish its identity and purity with a high degree of confidence.

Comparative Analysis of Analytical Methodologies

The two primary analytical techniques for the quantification of sterols like 3,5-dihydroxyergosta-7,22-dien-6-one are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the sample matrix, required sensitivity, and available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV/DAD DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity in a liquid mobile phase.Separation based on volatility and polarity in a gaseous mobile phase.
Sample Preparation Typically involves extraction and filtration. Saponification may be necessary to hydrolyze esters.Requires derivatization (e.g., silylation) to increase volatility and thermal stability.
Sensitivity Moderate, dependent on the chromophore of the analyte.Generally higher due to the sensitivity of the mass spectrometer.
Specificity Good with Diode Array Detection (DAD) providing spectral information.Excellent, with mass spectral data providing a high degree of confidence in identification.
Throughput Can be high with modern UHPLC systems.Can be lower due to longer run times and derivatization steps.
Cost Generally lower instrumentation and operational costs.Higher initial investment and maintenance costs.

Experimental Protocols: A Framework for Method Development and Validation

The following protocols are provided as a starting point for developing a validated analytical method for 3,5-dihydroxyergosta-7,22-dien-6-one. These are based on established methods for related ergosterol derivatives.

High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)

This method is suitable for routine analysis and quantification in various sample matrices.

Workflow Diagram:

Validating purity of fungal sterol isolates using qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In fungal metabolite research—specifically regarding sterols like Ergosterol, Lanosterol, and their oxidized derivatives—"purity" is often a misnomer. A 99.5% area-under-the-curve (AUC) value from HPLC-UV frequently masks significant inorganic contaminants, residual solvents, or structural isomers that lack chromophores.

For drug development professionals, this discrepancy is fatal. An MIC (Minimum Inhibitory Concentration) assay based on an impure isolate yields erroneous potency data.

This guide establishes Quantitative NMR (qNMR) not merely as an alternative, but as the primary reference method for establishing absolute mass purity. Unlike chromatography, which relies on relative response factors, qNMR is a ratio-primary method traceable to the International System of Units (SI). It "counts" nuclei, offering a direct window into the molar ratio of analyte to standard.[1]

The Challenge: Why Chromatography Falls Short

Fungal sterols present a "Triad of Difficulty" for traditional analysis:

  • Thermal Instability (GC-MS): Sterols often dehydrate or isomerize in hot injection ports. While derivatization (silylation) mitigates this, it introduces wet-chemistry errors and incomplete reaction yields.

  • Response Factor Variance (HPLC-UV): Oxidized sterol impurities often have different extinction coefficients than the parent molecule. A 1% impurity by mass might absorb 5x more UV light, skewing purity calculations.

  • Reference Standard Scarcity: Isolating a novel fungal sterol means no commercial standard exists. Without a standard, HPLC can only provide relative purity, not absolute weight content.

Comparative Analysis: qNMR vs. The Status Quo

The following table contrasts the three dominant methodologies for sterol validation.

FeatureqNMR (The Gold Standard) HPLC-UV GC-MS
Primary Output Absolute Purity (% w/w)Relative Purity (% Area)Relative Purity (% Area)
Reference Standard Not Required for analyte.[2][3] Only a generic Internal Standard (IS) is needed.Required (Must match analyte exactly).Required (Must match analyte).
Destructive? No (Sample recoverable).No.Yes.
Thermal Stress None (Ambient temp).Low.High (Degradation risk).
Detection Basis Molar ratio (Proton counting).UV Absorption (Chromophores).Ionization efficiency.
Major Blindspot Inorganic salts (invisible in 1H NMR).Non-chromophoric impurities; Response factors.Non-volatile compounds; Derivatization errors.

Strategic Protocol: Validating Fungal Sterols

This protocol is designed for Ergosterol and related isolates, utilizing CDCl3 as the solvent to ensure solubility of the lipophilic skeleton.

Phase A: Internal Standard (IS) Selection

For sterols, the aliphatic region (0.5 – 2.5 ppm) is crowded. We must select an IS with signals in the aromatic or downfield region.

  • Recommended IS: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .

    • Why? It is non-hygroscopic, stable, highly soluble in CDCl3, and produces a sharp singlet at ~7.7 ppm , completely distinct from sterol olefinic signals (5.1–5.7 ppm).

  • Alternative: Dimethyl Terephthalate (Singlet ~8.1 ppm).

Phase B: Sample Preparation (The Critical Step)

Precision weighing is the single largest source of error in qNMR.

  • Equilibration: Allow sample and IS to equilibrate to room temperature to prevent static.

  • Weighing: Using a microbalance (d = 0.001 mg or better), weigh approx. 10 mg of Sterol Isolate (

    
    ) and 5 mg of TCNB (
    
    
    
    ) directly into the same HPLC vial or weighing boat.
    • Note: Do not weigh directly into the NMR tube; static will cause powder to stick to the walls, ruining the mass ratio.

  • Dissolution: Add ~0.6 mL CDCl3 (99.8% D) . Ensure complete dissolution.

  • Transfer: Transfer the solution to a 5mm NMR tube. Rinse the vial with a small aliquot of CDCl3 and add to the tube to ensure quantitative transfer.

Phase C: Acquisition Parameters (The "q" in qNMR)

Standard "structural" NMR settings are insufficient for quantification. You must allow full relaxation.

  • Pulse Angle: 90° (maximizes signal).

  • Spectral Width: 20 ppm (to catch all satellites).

  • Relaxation Delay (d1): 60 seconds .

    • Reasoning: The T1 (longitudinal relaxation time) of TCNB is long (~5-8s). For 99.9% recovery, d1 must be

      
      . A 60s delay ensures the integration is quantitative, not weighted by relaxation rates.
      
  • Scans (ns): 16, 32, or 64 (Target S/N > 250:1).

  • Temperature: 298 K (Constant).

  • Spinning: OFF (Eliminates spinning sidebands that complicate integration).

Phase D: Processing & Calculation
  • Phasing: Manual phasing is mandatory. Autophase often distorts the baseline.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure the integral tails start and end at zero.

  • Integration: Integrate the IS singlet (Set to 100 or specific value) and the specific Sterol signals.

    • Target Sterol Signals: Use the olefinic protons (H-6/H-7 at 5.3-5.6 ppm) rather than methyls to avoid aliphatic impurity overlap.

The Purity Equation:



Where:

  • 
     = Purity (fraction)
    
  • 
     = Integral area[4]
    
  • 
     = Number of protons (e.g., TCNB=1, Ergosterol H-6=1)
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     = Molecular Weight[1][5][6]
    
  • 
     = Mass weighed
    
  • 
     = Analyte, 
    
    
    
    = Internal Standard[1][7]

Visualizing the Workflow

Diagram 1: The qNMR Validation Lifecycle

This workflow illustrates the linear yet critical path from isolation to certified purity.

qNMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_proc Phase 3: Analysis Weigh Precision Weighing (Analyte + IS) Dissolve Solvation (CDCl3) Weigh->Dissolve Pulse 90° Pulse (Excitation) Dissolve->Pulse Relax Relaxation Delay (d1 > 5*T1) Pulse->Relax Excitation Relax->Pulse Loop (ns) FID FID Collection (No Spinning) Relax->FID Final Transform FFT & Phasing FID->Transform Integrate Integration (Molar Ratio) Transform->Integrate Calc Purity Calculation (% w/w) Integrate->Calc

Caption: Step-by-step qNMR workflow emphasizing the critical relaxation loop required for quantitative accuracy.

Diagram 2: Decision Logic – When to use qNMR?

A logic gate for researchers deciding between HPLC and qNMR for sterol analysis.

Decision_Tree Start Start: Sterol Isolate Std_Avail Is a Certified Reference Standard Available? Start->Std_Avail Abs_Purity Is Absolute Purity (% w/w) Required? Std_Avail->Abs_Purity No HPLC Use HPLC-UV (Relative Purity) Std_Avail->HPLC Yes Complex Is Sample a Complex Crude Extract? Abs_Purity->Complex No qNMR Use qNMR (Primary Method) Abs_Purity->qNMR Yes Complex->HPLC Yes (Separation needed) Complex->qNMR No (Isolate)

Caption: Decision matrix for selecting qNMR over HPLC based on standard availability and data requirements.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products.

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology Guidelines.

  • Simmler, C., et al. (2014). "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology.

  • Johnston, J. J., et al. (2024). "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR." USP (United States Pharmacopeia).

  • Gallo, V., et al. (2019). "Performance of qNMR for the determination of purity of organic compounds." Analytica Chimica Acta.

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dihydroxyergosta-7,22-dien-6-one
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3,5-Dihydroxyergosta-7,22-dien-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.